4-Ethoxyphenyl 4-(4-ethoxybenzamido)benzoate
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Overview
Description
4-Ethoxyphenyl 4-(4-ethoxybenzamido)benzoate is an organic compound with a complex molecular structure It is characterized by the presence of ethoxy groups attached to phenyl rings and a benzamido linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxyphenyl 4-(4-ethoxybenzamido)benzoate typically involves the condensation of 4-ethoxybenzoic acid with 4-ethoxyaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvents, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Ethoxyphenyl 4-(4-ethoxybenzamido)benzoate can undergo various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzamido linkage can be reduced to form amines.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Major Products Formed
Oxidation: Formation of 4-ethoxybenzaldehyde or 4-ethoxybenzoic acid.
Reduction: Formation of 4-ethoxyaniline.
Substitution: Formation of nitro, bromo, or sulfonyl derivatives of the compound.
Scientific Research Applications
4-Ethoxyphenyl 4-(4-ethoxybenzamido)benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 4-Ethoxyphenyl 4-(4-ethoxybenzamido)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and require further research to elucidate .
Comparison with Similar Compounds
Similar Compounds
4-Ethoxyphenyl 4-(ethoxycarbonyl)oxybenzoate: Similar structure but with an ester linkage instead of an amide linkage.
4-Ethoxyphenylacetic acid: Contains an ethoxy group and a carboxylic acid functional group.
Uniqueness
4-Ethoxyphenyl 4-(4-ethoxybenzamido)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties.
Properties
CAS No. |
669011-98-7 |
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Molecular Formula |
C24H23NO5 |
Molecular Weight |
405.4 g/mol |
IUPAC Name |
(4-ethoxyphenyl) 4-[(4-ethoxybenzoyl)amino]benzoate |
InChI |
InChI=1S/C24H23NO5/c1-3-28-20-11-7-17(8-12-20)23(26)25-19-9-5-18(6-10-19)24(27)30-22-15-13-21(14-16-22)29-4-2/h5-16H,3-4H2,1-2H3,(H,25,26) |
InChI Key |
GEONYYZRXRIDRF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)OCC |
Origin of Product |
United States |
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